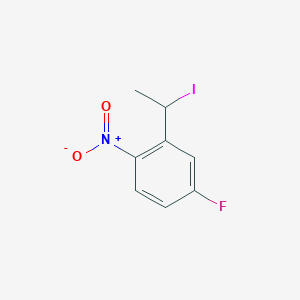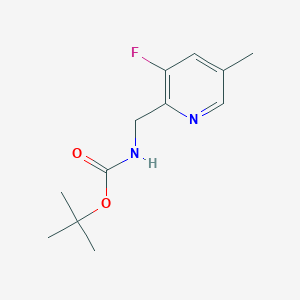
N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine is a chemical compound that belongs to the class of pyridylmethanamines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 3-position, and a methyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 3-fluoro-5-methylpyridine, is synthesized through a series of reactions involving halogenation and methylation.
Introduction of the Methanamine Group: The pyridine derivative undergoes a nucleophilic substitution reaction with a suitable amine source to introduce the methanamine group.
Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: this compound N-oxide.
Reduction: 1-(3-fluoro-5-methyl-2-pyridyl)methanamine.
Substitution: Various substituted pyridylmethanamines depending on the nucleophile used.
Scientific Research Applications
N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine involves its interaction with specific molecular targets. The Boc protecting group can be removed under physiological conditions, allowing the free amine to interact with enzymes, receptors, or other biomolecules. The fluorine and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Boc-1-(3-chloro-5-methyl-2-pyridyl)methanamine: Similar structure but with a chlorine atom instead of fluorine.
N-Boc-1-(3-fluoro-2-pyridyl)methanamine: Lacks the methyl group at the 5-position.
N-Boc-1-(3-fluoro-5-methylphenyl)methanamine: Pyridine ring replaced with a phenyl ring.
Uniqueness
N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine is unique due to the specific combination of the Boc protecting group, fluorine, and methyl substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H17FN2O2 |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
tert-butyl N-[(3-fluoro-5-methylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17FN2O2/c1-8-5-9(13)10(14-6-8)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,15,16) |
InChI Key |
FKESVDWJRBZTAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)CNC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


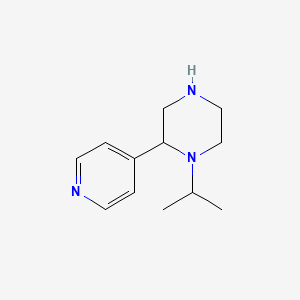


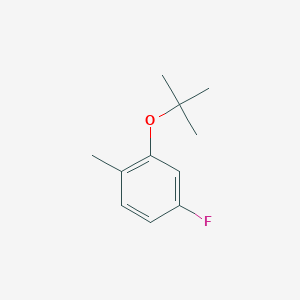

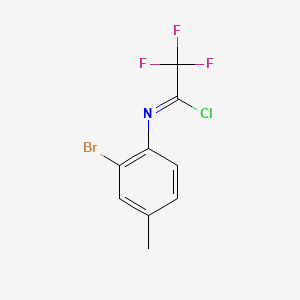
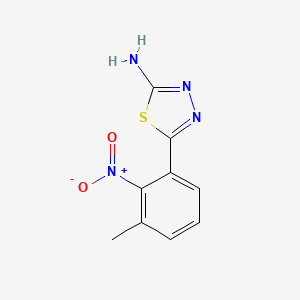
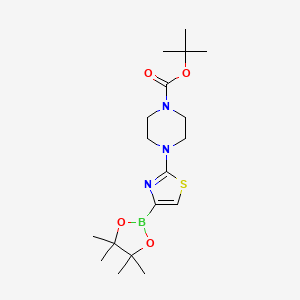
![6-Chloro-4-[[3-(4-fluoro-1-methyl-3-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13701206.png)
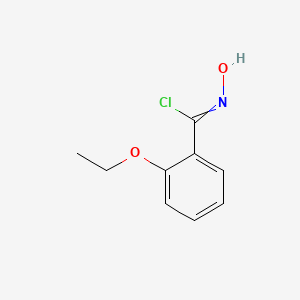
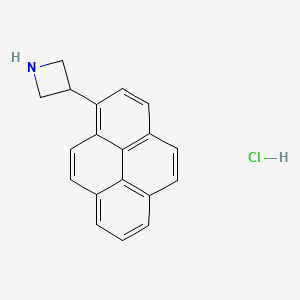
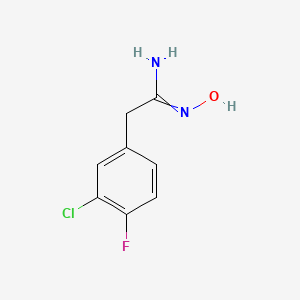
![9-Bromo-3,4-dihydro-2H-[1,4]oxazepino[2,3,4-hi]indazole](/img/structure/B13701229.png)
